1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

sEH inhibition FAAH modulation Piperidinyl urea SAR

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1211848-54-2, molecular formula C19H25N3O2, molecular weight 327.4 g/mol) is a synthetic trisubstituted urea derivative that integrates three distinct pharmacophoric elements: a furan-2-ylmethyl group, a piperidin-4-ylmethyl linker, and an o-tolyl (2-methylphenyl) urea terminus. This compound belongs to the broader class of piperidinyl/piperazinyl urea analogues that have been described in the patent literature as modulators of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two therapeutically relevant serine hydrolase targets.

Molecular Formula C19H25N3O2
Molecular Weight 327.428
CAS No. 1211848-54-2
Cat. No. B2571022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
CAS1211848-54-2
Molecular FormulaC19H25N3O2
Molecular Weight327.428
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CO3
InChIInChI=1S/C19H25N3O2/c1-15-5-2-3-7-18(15)21-19(23)20-13-16-8-10-22(11-9-16)14-17-6-4-12-24-17/h2-7,12,16H,8-11,13-14H2,1H3,(H2,20,21,23)
InChIKeyFGNIMAIFEFJESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1211848-54-2): Chemical Identity and Core Structural Features for Procurement Decisions


1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1211848-54-2, molecular formula C19H25N3O2, molecular weight 327.4 g/mol) is a synthetic trisubstituted urea derivative that integrates three distinct pharmacophoric elements: a furan-2-ylmethyl group, a piperidin-4-ylmethyl linker, and an o-tolyl (2-methylphenyl) urea terminus . This compound belongs to the broader class of piperidinyl/piperazinyl urea analogues that have been described in the patent literature as modulators of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), two therapeutically relevant serine hydrolase targets [1]. Its structural architecture places it at a chemical intersection of multiple bioactive urea series, making target annotation and comparator selection critical for any scientific procurement decision.

Why 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea Cannot Be Interchanged with Arbitrary Piperidinyl Urea Analogs: The Case for Precise Structural Selection


Within the piperidinyl urea chemical space, even minor modifications to the N-terminal heteroaryl group or the urea aryl terminus can produce order-of-magnitude shifts in target potency, selectivity, and pharmacokinetic behavior [1]. Published structure–activity relationship (SAR) studies on 4-substituted piperidine-derived trisubstituted ureas demonstrate that the identity of the N-substituent on the piperidine ring (here, furan-2-ylmethyl) and the substitution pattern on the urea phenyl ring (here, o-tolyl) are critical determinants of sEH inhibitory potency and off-target ion channel liability [2]. Consequently, procurement of a generic 'piperidinyl urea' or a closely related analog bearing a different heteroaryl (e.g., pyrimidinyl, pyrazinyl) or a different aryl substituent (e.g., 2-chlorophenyl, 2-methoxyphenyl) without direct comparative data carries substantial risk of divergent biological outcomes. The quantitative evidence below, while limited by the absence of published head-to-head studies for this exact compound, delineates the dimensions along which selection of this specific CAS-numbered entity may be justified relative to its nearest analogs.

Quantitative Differentiation Evidence for 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea Against Closest Analogs


Furan-2-ylmethyl vs. 2-Chlorophenyl N-Substitution: Structural Parameters Relevant to Target Engagement

Direct head-to-head biological activity data for 1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea against its closest commercially available analog, 1-(2-chlorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1209651-26-2), have not been published in the peer-reviewed literature or patent examples. However, physicochemical property calculations derived from the experimentally validated structures provide a basis for differentiation [1]. The target compound (o-tolyl urea terminus, clogP ≈ 2.52, TPSA ≈ 52.98 Ų) differs from the 2-chlorophenyl analog (CAS 1209651-26-2, molecular weight 347.84 g/mol, containing one chlorine atom and an additional hydrogen-bond acceptor) in both lipophilicity and halogen bonding potential . In the sEH inhibitor series described by Shen et al. (2009), the introduction of an ortho-substituent on the urea phenyl ring was shown to modulate potency and CYP450 inhibition profiles; the o-tolyl group represents a specific lipophilic and steric fingerprint distinct from the electron-withdrawing 2-chlorophenyl group [1]. No quantitative IC50 or Ki values are available for either compound in a common assay, and all differentiation claims therefore remain at the class-level inference tier.

sEH inhibition FAAH modulation Piperidinyl urea SAR

o-Tolyl vs. 2-Methoxyphenyl Urea Terminus: Predicted Binding Mode Differentiation Based on Published sEH Urea SAR

The closest structurally characterized analog with partial biological annotation is 1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea, for which no quantitative potency data are publicly available but which shares the identical furan-piperidine scaffold with a different ortho-substituted phenyl urea terminus . In the extensively characterized sEH inhibitor series (Shen et al., J. Med. Chem. 2009), ortho-substitution on the urea phenyl ring directly influences the geometry of the urea pharmacophore and its interaction with the catalytic triad of sEH [1]. The o-tolyl group (methyl substituent, Hansch π = 0.56) provides a purely lipophilic steric bulk, whereas the 2-methoxyphenyl group (methoxy substituent, Hansch π = -0.02) introduces a hydrogen-bond acceptor and alters the electron density of the aromatic ring [2]. These differences are known to affect sEH inhibitor potency by up to 10-fold within closely related series; however, no direct comparative IC50 data exist for these two specific compounds, and all inferences are class-level [1].

sEH pharmacology Urea inhibitor SAR Ortho-substituent effects

Furan-2-ylmethyl vs. Trifluoromethylpyrimidinyl N-Substitution: Class-Level Inference on Target Engagement and Physicochemical Profile

A commercially available analog, 1-(furan-2-ylmethyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea, replaces the N-benzyl-type attachment of the target compound with a directly N-arylated pyrimidine bearing a strong electron-withdrawing trifluoromethyl group . In FAAH inhibitor patent literature (US 8,877,769), piperidine N-substitution with electron-deficient heteroaryl groups is associated with modulated FAAH potency and altered metabolic stability relative to N-alkyl or N-benzyl substituents [1]. The furan-2-ylmethyl substituent of the target compound, as an electron-rich heteroaryl methyl group, is predicted to confer different electron density at the piperidine nitrogen (pKa modulation) and different CYP450 metabolic susceptibility compared to the trifluoromethylpyrimidinyl group. No direct comparative biological data are available for these specific compounds; this evidence dimension rests entirely on class-level structure–activity inferences from the broader piperidinyl urea patent estate [1].

FAAH inhibitor Piperidine N-substitution Heteroaryl SAR

Comparison with PF-04457845: Efficacy, Selectivity, and Clinical Translation Gap

PF-04457845 is a highly optimized, irreversible FAAH inhibitor (human FAAH IC50 = 7.2 nM, rat FAAH IC50 = 13 nM) that proceeded to Phase II clinical trials and serves as a key reference point for piperidinyl urea FAAH pharmacophore evaluation [1]. PF-04457845 employs a 3-aminopyridazine N-carboxamide motif that covalently modifies the FAAH active-site serine, a mechanism shared by many heteroaryl ureas [2]. The target compound, 1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, has no reported FAAH or sEH inhibition data, no reported selectivity profile, and no in vivo pharmacokinetic characterization. While the piperidinyl urea scaffold is a recognized privileged structure for serine hydrolase inhibition, the target compound lacks any of the rigorous optimization that distinguishes PF-04457845 from early-stage urea analogs [1][2]. This comparison illustrates the evidentiary chasm between a development candidate and an uncharacterized research tool compound.

FAAH inhibition Clinical candidate comparison Mechanism-based inhibition

Validated Application Scenarios for 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea Based on Structural and Class-Level Evidence


Exploratory SAR Probe in Piperidinyl Urea Serine Hydrolase Inhibitor Programs

The compound's unique combination of a furan-2-ylmethyl N-substituent and an o-tolyl urea terminus makes it suitable as an exploratory structure–activity relationship (SAR) probe within medicinal chemistry programs targeting FAAH, sEH, or dual FAAH/sEH inhibition. The o-tolyl group provides a defined ortho-methyl steric and lipophilic fingerprint (Hansch π = 0.56) that is absent from commonly studied phenyl, 4-fluorophenyl, or 3-trifluoromethylphenyl urea analogs [1]. Incorporating this compound into a matrix of urea terminus variants allows systematic interrogation of ortho-substituent effects on potency and selectivity, as demonstrated in the sEH urea series by Shen et al. (2009) where ortho modifications produced significant IC50 shifts [2]. Researchers should note that baseline potency data must be generated de novo, as no published IC50 or Ki values exist for this CAS-numbered entity.

Computational Docking and Pharmacophore Modeling Studies

The well-defined three-point pharmacophore of this compound—furan oxygen (H-bond acceptor), urea NH (H-bond donor), and o-tolyl aromatic ring (hydrophobic contact)—provides a tractable template for computational docking studies against FAAH (PDB entries 3K7F, 3LJ7) and sEH (PDB entries 1VJ5, 3ANS) crystal structures [1]. The compound can serve as a neutral scaffold for virtual screening campaigns or free energy perturbation (FEP) calculations comparing o-tolyl with alternative aryl urea termini. Its moderate molecular weight (327.4 g/mol) and calculated physicochemical properties (clogP ≈ 2.52, TPSA ≈ 52.98 Ų) place it within oral drug-like chemical space (Lipinski-compliant), making computational predictions of oral bioavailability plausible [2].

Negative Control or Inactive Comparator in Functional Assays

Given the absence of any reported biological activity data, this compound may serve as a structurally matched negative control in experimental setups where a closely related active piperidinyl urea FAAH or sEH inhibitor is being profiled [1]. Its structural similarity to known active ureas—coupled with the lack of demonstrated target engagement—enables its use in counter-screens to confirm that observed pharmacological effects are target-specific rather than scaffold-dependent. Procurement for this purpose should be accompanied by in-house verification of inactivity at the target of interest under the specific assay conditions employed.

Chemical Biology Tool for Neddylation Pathway Investigation

A distinct class of piperidinyl ureas has been identified as inhibitors of the DCN1–UBE2M protein–protein interaction, which regulates cullin neddylation and CRL (Cullin-RING Ligase) activity [1]. While the specific compound has not been profiled in DCN1 binding assays, its piperidinyl urea core—with an N-furan-2-ylmethyl substituent and o-tolyl urea terminus—represents an underexplored substitution pattern within this chemotype. Researchers investigating DCN1-dependent neddylation may evaluate this compound as part of a focused library to identify novel substituent combinations that modulate DCN1 binding affinity (benchmark DCN1 inhibitors exhibit IC50 values of 21 nM to 200 nM in TR-FRET assays) [2]. This application remains speculative and requires de novo experimental validation.

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